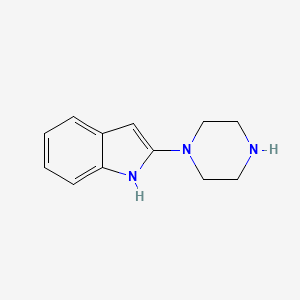

2-(Piperazin-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

2-piperazin-1-yl-1H-indole |

InChI |

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)9-12(14-11)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 |

InChI Key |

FBCZWQNVHNIQOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Pathways to the 2-(Piperazin-1-yl)-1H-indole Core

The traditional and more recent synthetic routes to the this compound scaffold are primarily centered on established indole (B1671886) syntheses and methods for attaching the piperazine (B1678402) ring.

Indole Ring Formation Strategies (e.g., Fischer Indole Synthesis adaptations)

The Fischer indole synthesis, a cornerstone in indole chemistry since its discovery in 1883, remains a relevant method for creating the indole nucleus. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org While direct synthesis of this compound using a piperazine-containing ketone or aldehyde in a Fischer synthesis is not commonly detailed, adaptations of this method are employed to synthesize precursor indoles that can be later functionalized with piperazine. For instance, the Fischer indole synthesis is a key step in producing chloropropylindoles, which are then coupled with piperazine. acs.org

Modern modifications of the Fischer indole synthesis, such as a palladium-catalyzed version, allow for the cross-coupling of aryl bromides and hydrazones, expanding the scope and applicability of this classical reaction. wikipedia.org Other strategies for forming the indole ring include palladium-catalyzed cyclization of N-aryl enamines and reductive cyclization of aromatic nitrostyrene (B7858105) compounds. mdpi.comchimia.ch

Integration of the Piperazine Moiety

The introduction of the piperazine ring onto a pre-formed indole core is a common and versatile strategy. Several methods are employed to achieve this, primarily involving nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This approach typically involves the reaction of a 2-haloindole (e.g., 2-bromoindole or 2-chloroindole) with piperazine. The nitrogen atom of the piperazine acts as a nucleophile, displacing the halogen atom on the indole ring. This method is fundamental in synthesizing various piperazine-substituted heterocyclic compounds. smolecule.com The reaction of 1,2-dichloroethane (B1671644) with piperazine can also be used to form the piperazine ring itself, which is then substituted. smolecule.com

Reductive Amination: This method involves the reaction of an indole derivative containing a carbonyl group (aldehyde or ketone) at the 2-position with piperazine in the presence of a reducing agent. This process forms a new carbon-nitrogen bond and is a key strategy for producing N-alkyl piperazine derivatives. mdpi.com For example, N-Boc-3-formyl-indole can be reacted with an amine via reductive amination. researchgate.net

Amide Bond Formation: Another significant route involves the coupling of an indole-2-carboxylic acid with a piperazine derivative. This reaction is often facilitated by a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to form an amide linkage. jrespharm.com This method is widely used in the synthesis of various biologically active indole-piperazine compounds.

Coupling and Condensation Reactions in Core Formation

Coupling and condensation reactions are pivotal in constructing the this compound scaffold, offering efficient ways to form key carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It can be employed to couple a 2-haloindole with piperazine, providing a highly efficient route to the target compound. researchgate.net

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. For example, piperazine-2,5-dione can be condensed with aldehydes to form arylmethylenepiperazine-2,5-diones, which can then be cyclized to form pyrazino[1,2-a]indoles. ajol.info Similarly, the condensation of iminodiacetic acid with various amines can yield piperazine derivatives. researchgate.net

Ugi Reaction: This multicomponent reaction can be used to assemble complex molecules in a single step. A modified Ugi reaction, known as the split-Ugi reaction, is particularly useful for synthesizing piperazine-based compounds. nih.gov

Advanced Synthetic Approaches and Methodological Innovations

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been developed for the synthesis of this compound and its derivatives.

Multicomponent Reaction Strategies (e.g., Split-Ugi Reaction)

Multicomponent reactions (MCRs) offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step. nih.gov The split-Ugi reaction, a variation of the Ugi four-component reaction, is particularly well-suited for creating 1,4-disubstituted piperazines. nih.govmdpi.com In this reaction, a secondary diamine like piperazine reacts with a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide. mdpi.com For instance, starting with 1H-indole-2-carboxylic acid, piperazine, formaldehyde, and an aromatic isocyanide, the split-Ugi reaction yields the desired piperazine-containing indole derivatives in high yields. nih.gov This methodology is highly valued in medicinal chemistry for its ability to efficiently generate diverse libraries of compounds for biological screening. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. asianpubs.orgopenmedicinalchemistryjournal.com This technique has been successfully applied to the synthesis of this compound derivatives.

For example, the condensation of 1H-indole-2-carboxylic acid with piperazine-2,6-dione (B107378) derivatives under microwave irradiation has been shown to produce 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives in quantitative yields. researchgate.net In another application, the reaction of indole-2-carboxylic acid with piperazine-1-carbaldehyde and CDI under microwave irradiation at 100°C for just 15 minutes resulted in an 88-90% yield of the product. Microwave-assisted techniques have also been employed in the Mannich reaction for the synthesis of 3-substituted indole derivatives, demonstrating higher yields and purity in shorter reaction times compared to conventional reflux heating. asianpubs.org

Selective Functionalization and Derivatization of the Core Structure

The this compound scaffold is a versatile platform that allows for a variety of chemical modifications. These modifications are crucial for developing new derivatives with specific properties. The primary sites for functionalization are the indole nitrogen, the piperazine nitrogen at the 4-position, and the indole ring itself.

N-Functionalization of the Piperazine Ring:

The secondary amine of the piperazine moiety is a common site for derivatization. For instance, reaction with various benzyl (B1604629) halides can introduce substituted benzyl groups. A series of 2-(4-substituted-benzylpiperazin-1-yl)-1-(1H-indol-1-yl)ethanones were synthesized by reacting 1-(1H-indol-1-yl)-2-piperazin-1-ylethanone with different benzyl chlorides. mdpi.com This approach allows for the introduction of a wide range of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups. For example, derivatives with 2-fluorobenzyl and 4-methoxybenzyl groups have been successfully synthesized. mdpi.com

Similarly, acylation of the piperazine nitrogen is another effective method for derivatization. Reaction with benzoyl chloride or its derivatives can introduce a benzoyl group, leading to compounds like 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. researchgate.net

Functionalization of the Indole Ring:

The indole ring, particularly at the C3 and C5 positions, can undergo electrophilic substitution reactions. For example, 5-methoxy and 5-fluoro indole derivatives have been synthesized to explore the impact of substituents on the indole core. jrespharm.com The introduction of these groups can significantly influence the electronic properties and biological activity of the resulting compounds.

Furthermore, the indole nitrogen (N1) can be functionalized. For example, N-alkylation with chloroacetyl chloride followed by reaction with a substituted piperazine can yield compounds like 1-(1H-indol-1-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone. mdpi.com This multi-step process allows for the construction of more complex molecules with diverse functionalities.

A summary of representative derivatization strategies is presented below:

| Starting Material | Reagent | Position of Functionalization | Product Type |

| This compound | Benzyl chloride | Piperazine N4 | N-Benzylpiperazine derivative |

| This compound | Benzoyl chloride | Piperazine N4 | N-Benzoylpiperazine derivative |

| This compound | Chloroacetyl chloride, then substituted piperazine | Indole N1, Piperazine N4 | N-Acyl-N'-substituted piperazinyl indole |

| 5-substituted indole precursor | Formaldehyde, Piperazine | Indole C2 | 2-(Piperazin-1-ylmethyl)-5-substituted-indole |

Synthetic Challenges and Optimization in Research Contexts

The synthesis of this compound and its derivatives is not without its challenges. Key issues that researchers often face include controlling regioselectivity, maximizing reaction yields, and ensuring the purity of the final products. researchgate.net

Regioselectivity Control in Indole Substitution

Controlling the position of substitution on the indole ring is a significant challenge in the synthesis of these compounds. The indole nucleus has multiple reactive sites, and directing a substituent to a specific position requires careful selection of reagents and reaction conditions.

For instance, in the functionalization of the indole ring, electrophilic substitution can occur at various positions. While the C3 position is generally the most nucleophilic and prone to substitution, achieving selective functionalization at other positions, such as C5 or C6, often requires the use of protecting groups or specific directing groups. nih.govfrontiersin.org For example, palladium-catalyzed C-H functionalization has been explored to achieve site-selective carbonylation at the C7 position of indoles, a feat that is difficult to achieve with traditional methods. nih.gov The choice of catalyst and directing group is paramount in controlling the regioselectivity of such reactions. beilstein-journals.org

Similarly, when synthesizing derivatives with substituents on both the indole and piperazine rings, the order of reactions becomes critical to avoid unwanted side products.

Yield Enhancement and Purity Considerations

Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and reaction time is crucial. For example, in the synthesis of 2-(4-benzylpiperazin-1-yl)-1-(1H-indol-1-yl)ethanone, heating the reaction mixture under reflux for 5–7 hours was found to be optimal. mdpi.com The choice of solvent can also have a significant impact; for instance, using absolute ethanol (B145695) has been shown to reduce the formation of unwanted byproducts in some multi-component reactions. rsc.org

Catalyst Selection: The use of catalysts can significantly improve reaction efficiency and yield. In the synthesis of piperazin-2-one (B30754) derivatives, a cascade, metal-promoted transformation was developed that allowed for the formation of three bonds in a one-pot process, resulting in good yields. thieme-connect.com Similarly, microwave irradiation has been employed to drive reactions to completion in shorter times and often with higher yields, as demonstrated in the synthesis of 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives which were obtained in quantitative yields. researchgate.net

Purification Techniques: After the reaction is complete, purification of the crude product is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification methods include crystallization and column chromatography. mdpi.comresearchgate.net The choice of solvent for crystallization is critical for obtaining a pure product with a good recovery rate. For example, acetonitrile (B52724) was used for the crystallization of several 2-(4-substituted-benzylpiperazin-1-yl)-1-(1H-indol-1-yl)ethanone derivatives. mdpi.com

A summary of challenges and optimization strategies is provided in the table below:

| Challenge | Optimization Strategy | Example | Reference |

| Regioselectivity | Use of directing groups | Palladium-catalyzed C7-selective C–H carbonylation of indoles. | nih.gov |

| Low Yield | Optimization of reaction conditions (solvent, temperature) | Using absolute ethanol to minimize byproducts in a three-component reaction. | rsc.org |

| Low Yield | Use of catalysts | Metal-promoted cascade reaction for piperizinone synthesis. | thieme-connect.com |

| Low Yield | Microwave-assisted synthesis | Quantitative yields of 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives. | researchgate.net |

| Product Purity | Crystallization | Recrystallization from acetonitrile for pure ethanone (B97240) derivatives. | mdpi.com |

Preclinical Pharmacological Investigations and Biological Activities

In Vitro Pharmacological Profiling and Target Engagement

Derivatives of 2-(Piperazin-1-yl)-1H-indole have been extensively studied for their interactions with various G-protein coupled receptors, demonstrating a wide range of affinities and functional activities.

Dopamine (B1211576) Receptors: The affinity of these compounds for dopamine receptors, particularly the D2 and D3 subtypes, has been a significant area of investigation. Structure-activity relationship (SAR) studies on hybrid molecules incorporating the this compound scaffold have led to the development of highly selective D3 receptor agonists. nih.gov For instance, competitive binding assays using [3H]spiroperidol revealed compounds with nanomolar affinity for the D3 receptor and high selectivity over the D2 receptor. nih.gov Functional assays measuring [35S]GTPγS binding in CHO cells expressing human D2 or D3 receptors confirmed the agonist activity of these compounds. nih.gov Some derivatives, however, have shown no significant affinity for the D2 receptor. benthamdirect.com Modifications to the phenylpiperazine portion of the molecule have been explored to enhance D3 receptor affinity and selectivity. nih.gov The D2-like dopamine receptors (D2, D3, and D4) are key targets for antipsychotic medications. mdpi.comfrontiersin.org

Serotonin (B10506) Receptors: The serotonin receptor family, particularly the 5-HT1A, 5-HT2A, and 5-HT6 subtypes, has been another major focus. nih.govnih.gov Derivatives of this compound have been designed as 5-HT6 receptor antagonists. In vitro studies have shown that modifications, such as maintaining two basic centers in the piperazinyl methyl moiety, can be advantageous for 5-HT6 receptor binding. Some compounds have been identified as multi-target ligands, exhibiting affinity for both dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. nih.gov The interaction of the 5-HT2C receptor with PDZ domain-containing proteins has also been a subject of research, highlighting the complexity of serotonin receptor signaling. ruhr-uni-bochum.de

Melatonin (B1676174) Receptors: The indole (B1671886) nucleus is a core component of melatonin, the primary hormone regulating circadian rhythms. chronobiologyinmedicine.org Consequently, derivatives of this compound have been investigated as modulators of melatonin receptors (MT1 and MT2). chronobiologyinmedicine.orgnih.govnih.gov Molecular modeling and binding free energy calculations have identified derivatives with high binding affinities for both MT1 and MT2 receptors, in some cases exceeding that of the reference compound ramelteon. chronobiologyinmedicine.org These compounds are being explored for their potential in treating circadian rhythm-related disorders. chronobiologyinmedicine.org

Adenosine (B11128) Receptors: The adenosine A2A receptor has emerged as a therapeutic target for conditions like Parkinson's disease. nih.govwikipedia.org Indolylpiperazinylpyrimidine derivatives have been designed to possess dual-target profiles at both adenosine A2A and dopamine D2 receptors. nih.gov Studies have indicated that the presence of a carbonyl group between the indole and piperazine (B1678402) rings can be important for binding affinity at the human A2A receptor. nih.gov Pyrazin-2(1H)-ones have also been identified as a novel class of selective A3 adenosine receptor antagonists. nih.gov

Table 1: Receptor Binding Affinities of Selected this compound Derivatives

| Compound/Derivative Class | Receptor Target | Affinity (Ki/IC50/EC50) | Functional Activity |

| N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl) analogues | D2 Dopamine Receptor | 114 nM (EC50) | Agonist |

| N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl) analogues | D3 Dopamine Receptor | 0.26 nM (EC50) | Agonist |

| 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole | 5-HT6 Serotonin Receptor | Moderate Affinity | Antagonist |

| 3-{[4-(1-Naphthylmethyl)piperazin-1-yl]methyl}-1H-indole | MT1/MT2 Melatonin Receptors | High Affinity | Not specified |

| Indolylpiperazinylpyrimidines | A2A Adenosine Receptor | 8.71 µM (Ki) | Not specified |

| Indolylpiperazinylpyrimidines | D2 Dopamine Receptor | Moderate Affinity | Not specified |

The this compound scaffold has been incorporated into molecules designed to inhibit various enzymes implicated in disease pathogenesis.

Acetylcholinesterase Inhibition: A significant body of research has focused on the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.govnih.govresearchgate.net Derivatives such as 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have demonstrated potent AChE inhibitory activity, with IC50 values in the micromolar and even nanomolar range. nih.govresearchgate.net Structure-activity relationship studies have shown that electron-withdrawing groups on the phenyl ring can enhance inhibitory potency. nih.gov

Pantothenate Synthetase Inhibition: The pantothenate biosynthetic pathway is a target for the development of novel antimicrobial agents, particularly against Mycobacterium tuberculosis. nih.gov While direct inhibition of pantothenate synthetase by this compound itself is not extensively documented, the broader class of indole-containing compounds has been investigated. nih.gov The inhibition of enzymes in this pathway, such as the 4′-phosphopantothenoyl-L-cysteine synthetase (CoaB) domain of CoaBC, has been shown to have on-target activity in M. tuberculosis. cam.ac.uk

Table 2: Enzyme Inhibitory Activities of Selected this compound Derivatives

| Compound/Derivative Class | Enzyme Target | Inhibitory Concentration (IC50) |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase | 0.91 ± 0.045 µM |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase | 7.1 nM |

The biological activities of this compound derivatives extend to various cellular processes, including cell proliferation, microbial growth, and oxidative stress.

Antiproliferative Activity in Cancer Cell Lines: Certain derivatives of this scaffold have been evaluated for their cytotoxic effects against cancer cells. For example, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been synthesized and screened for their in vitro cytotoxic activity, with some compounds showing apoptosis-inducing abilities. rsc.org

Antimicrobial Activity against Pathogens: The piperazine nucleus is a common feature in many antimicrobial agents. researchgate.netijcmas.com A novel derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has demonstrated antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov Mechanistic studies suggest that PNT is taken up by microbial cells and may exert its effect by inhibiting DNA gyrase. nih.gov Other piperazine derivatives have also shown activity against Escherichia coli and Bacillus subtilis. researchgate.net The potential for piperine, a compound found in Piper nigrum, to act as an antibiofilm agent against MRSA has also been noted. mdpi.com

Antioxidant Capacity: Several studies have investigated the antioxidant properties of 1-aryl/aralkyl piperazine derivatives. nih.govnih.gov These compounds have been screened using various in vitro antioxidant assays, including DPPH, ABTS, and FRAP methods. nih.gov The presence of a hydroxyl group in the structure appears to be important for the antioxidant properties of these molecules. nih.gov

Table 3: Cellular Activities of Selected this compound Derivatives

| Compound/Derivative | Cellular Activity | Organism/Cell Line | Key Findings |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Antimicrobial | S. epidermidis, S. aureus, MRSA | Inhibits DNA gyrase |

| 1-aryl/aralkyl piperazine derivatives | Antioxidant | In vitro assays (DPPH, ABTS, FRAP) | Hydroxyl group enhances activity |

In Vivo Preclinical Efficacy Studies in Animal Models (non-human subjects)

Preclinical studies in animal models have begun to explore the in vivo effects of this compound derivatives, particularly in the context of their neuropharmacological properties. For example, compounds targeting dopamine and serotonin receptors have been evaluated for their potential antipsychotic-like effects. nih.gov The modulation of locomotor activity is a common behavioral assessment in these studies.

The potential for this compound derivatives to modulate inflammatory and oxidative stress responses in vivo is an emerging area of research. Given the in vitro antioxidant activity of some of these compounds, future studies may explore their efficacy in animal models of diseases with an inflammatory or oxidative stress component.

Evaluation in Preclinical Models of Infectious Diseases

While direct preclinical investigations on the compound this compound in models of infectious diseases are not extensively documented in publicly available literature, significant research has been conducted on various derivatives incorporating the piperazine and indole moieties. These studies provide valuable insights into the potential antimicrobial, antifungal, antiparasitic, and antiviral activities of this chemical scaffold. The following sections detail the research findings for these related compounds.

Antibacterial Activity

Derivatives of piperazine have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The worldwide issue of microbial resistance has prompted medicinal chemists to explore novel antimicrobial agents, with piperazine derivatives showing promise. In the quest for new antibacterial agents, various heterocyclic compounds have been investigated, and among them, piperazine derivatives have exhibited significant pharmacological activities, including antibacterial effects researchgate.net.

One study synthesized a novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), and evaluated its antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) nih.gov. The minimum bactericidal concentrations (MBCs) of PNT against S. epidermidis, S. aureus, and MRSA were determined to be 1.25 μg/mL, 5.0 μg/mL, and 10 μg/mL, respectively nih.gov. The study suggested that PNT is taken up by microbial cells, leading to cell disruption, and that one of the mechanisms of its antimicrobial action is the inhibition of DNA gyrase nih.gov.

Another research effort involved the synthesis of a series of novel piperazine derivatives and screened them for their antimicrobial activities against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Shigella flexneri, Methicillin-resistant Staphylococcus aureus, and Staphylococcus aureus ijcmas.com. Among the synthesized compounds, RL-308, RL-327, and RL-328 showed potent bactericidal activities ijcmas.com. Specifically, S. aureus and MRSA were found to be very sensitive to compound RL-308 ijcmas.com.

The antibacterial activities of other piperazine derivatives were assessed against a panel of bacteria including Staphylococcus aureus, Streptosporangium longisporum, Sarcina lutea, Micrococcus flavus, Clostridium sporogenes, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, and Proteus vulgaris researchgate.net. The majority of the tested compounds showed in vitro antibacterial activity, with some derivatives expressing activity toward S. longisporum and P. aeruginosa that was nearly as potent as the standard drug amikacin (B45834) researchgate.net.

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus epidermidis | MBC: 1.25 µg/mL | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus aureus | MBC: 5.0 µg/mL | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Methicillin-resistant S. aureus (MRSA) | MBC: 10 µg/mL | nih.gov |

| RL-308 | Shigella flexineri | MBC: 4 µg/mL | ijcmas.com |

| RL-308 | Staphylococcus aureus | MBC: 8 µg/mL | ijcmas.com |

| RL-308 | Methicillin-resistant S. aureus (MRSA) | MBC: 32 µg/mL | ijcmas.com |

Antifungal Activity

In addition to antibacterial properties, piperazine derivatives have been investigated for their antifungal potential. A series of 15 novel 6-(piperazin-1-yl)-harmine derivatives were designed, synthesized, and evaluated for their antifungal activity nyxxb.cn. The in vitro bioassay results indicated that these compounds exhibited antifungal activities against Botrytis cinerea, Fusarium graminearum, Valsa pyri, and Fusarium oxysporum nyxxb.cn. Notably, compound 5j demonstrated excellent activity against F. oxysporum, with an inhibition rate of 61.7% at a concentration of 50 μg/mL, which was superior to the positive control, boscalid (B143098) nyxxb.cn.

Another study synthesized piperazinylbenzothiazine and tested its antimicrobial activity against various fungi, including Aspergillus niger and Aspergillus flexus . The results suggested that the synthesized compound shows a generous variety of antifungal activities .

Table 2: Antifungal Activity of Selected Piperazine Derivatives

| Compound/Derivative | Fungal Strain | Activity (Inhibition Rate) | Concentration | Reference |

|---|---|---|---|---|

| 6-(piperazin-1-yl)-harmine derivative (5j) | Fusarium oxysporum | 61.7% | 50 µg/mL | nyxxb.cn |

Antiparasitic Activity

The therapeutic potential of piperazine-containing scaffolds extends to parasitic diseases. A study focused on the identification of novel anti-schistosomal agents identified the 6-(piperazin-1-yl)-1,3,5-triazine core as a promising chemical scaffold wellcomeopenresearch.org. Compounds containing this core demonstrated significant activity across multiple lifecycle stages of Schistosoma mansoni, including miracidia, schistosomula, and adult worms wellcomeopenresearch.org. The effects of these compounds on adult schistosomes mirrored the results of RNAi screening of a potential drug target, suggesting a specific mechanism of action wellcomeopenresearch.org.

Furthermore, the parallel synthesis of a variety of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives led to the identification of compounds with antiplasmodial activity mdpi.com. Several of these compounds exhibited interesting antimalarial activity, primarily against the chloroquine-resistant Dd2 strain of Plasmodium falciparum mdpi.com. The most potent compound, 2291-61, demonstrated an antiplasmodial EC50 of 102 nM in the chloroquine-resistant Dd2 strain with a selectivity of over 140 mdpi.com. This compound was found to be an early-acting agent that can inhibit multiple stages of parasite development mdpi.com.

Table 3: Antiparasitic Activity of Selected Piperazine Derivatives

| Compound/Derivative | Parasite | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 2291-61 (a 4-(piperazin-1-ylmethyl)thiazol-2-amine derivative) | Plasmodium falciparum (chloroquine-resistant Dd2 strain) | EC50: 102 nM | mdpi.com |

Antiviral Activity

The piperazine nucleus is a component of several clinically used antiviral drugs and is considered a privileged scaffold in antiviral research researchgate.net. Research into 1H-benzylindole analogues identified them as a novel series of human immunodeficiency virus (HIV) integrase inhibitors nih.gov. Optimization of this series led to the identification of CHI/1043 as a potent congener that inhibited the replication of HIV-1(IIIB) in MT-4 cells with a 50% effective concentration (EC50) of 0.60 μM nih.gov. This compound was also found to be active against various strains of HIV-1, HIV-2, and simian immunodeficiency virus (SIV) nih.gov.

In another study, newly synthesized piperazine-substituted pyranopyridines were evaluated for their antiviral properties nih.gov. While most of these compounds did not significantly affect the replication of RNA viruses, some showed weak but statistically significant decreases in the replication of influenza virus and SARS-CoV-2 nih.gov.

Table 4: Antiviral Activity of a Selected Indole Derivative

| Compound/Derivative | Virus | Cell Line | Activity (EC50) | Reference |

|---|---|---|---|---|

| CHI/1043 (a 1H-benzylindole analogue) | HIV-1(IIIB) | MT-4 cells | 0.60 µM | nih.gov |

Molecular Mechanisms of Action and Biological Target Interactions

Elucidation of Receptor-Ligand Interaction Mechanisms

Derivatives of 2-(piperazin-1-yl)-1H-indole are recognized for their ability to bind to a range of G-protein coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. The nature of these interactions, from the specific binding sites to the key amino acid residues involved, dictates the pharmacological profile of these compounds.

Orthosteric and Allosteric Binding Modalities

The interaction of ligands with GPCRs can occur at two principal types of binding sites: orthosteric and allosteric. Orthosteric ligands bind to the same site as the endogenous neurotransmitter, directly competing with it. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change in the receptor that can alter the binding or efficacy of the orthosteric ligand. This can offer advantages in terms of receptor subtype selectivity and a more nuanced modulation of physiological responses.

While direct studies on the binding modality of the parent compound this compound are limited, research on its derivatives suggests a predilection for orthosteric binding at monoamine receptors. For instance, molecular docking studies of various indole (B1671886) derivatives with serotonin 5-HT1A and 5-HT2A receptors indicate that these ligands interact with the orthosteric binding pockets of the receptors. The primary anchoring point for these interactions is often a conserved aspartate residue (Asp 3.32), which forms an electrostatic interaction with the protonatable nitrogen atom of the piperazine (B1678402) ring of the ligands nih.gov. This type of interaction is characteristic of orthosteric binding for many biogenic amine receptor ligands.

The concept of bitopic ligands, which can simultaneously engage both orthosteric and allosteric sites, represents a promising strategy in drug design to achieve enhanced affinity and selectivity mdpi.com. While there is no direct evidence of this compound acting as a bitopic ligand, the structural versatility of the indole and piperazine scaffolds could potentially be exploited to design such molecules.

Key Amino Acid Residue Interactions and Binding Site Analysis

Molecular modeling and mutagenesis studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of this compound derivatives to their receptor targets. These interactions are crucial for both the affinity and selectivity of the compounds.

Dopamine Receptors: For dopamine D2-like receptors (D2, D3, and D4), the phenylpiperazine substructure is thought to mimic the endogenous ligand, dopamine. Mutagenesis and docking studies have highlighted the importance of specific residues in transmembrane (TM) helices for subtype selectivity. Key interactions for phenylpiperazine derivatives have been identified with residues in TM2 (positions 2.61 and 2.64), TM3 (positions 3.28 and 3.29), and TM6 (His6.55) . For instance, a conserved aspartic acid in TM3 (Asp3.32) is crucial for anchoring the basic nitrogen of the piperazine ring through a strong hydrogen bond . Studies on D4-selective ligands from the 1,4-disubstituted aromatic piperazine class have shown that molecular recognition is dominated by amino acids at positions 2.61, 3.28, and 3.29 nih.gov.

Serotonin Receptors: In the case of serotonin receptors, similar key interactions are observed. For the 5-HT1A receptor, docking studies of benzo[b]thiophene arylpiperazine derivatives, which share structural similarities with this compound, have revealed a crucial hydrogen bond between the protonated nitrogen of the piperazine ring and Asp116 in TM3 mdpi.com. The indole moiety of related ligands has been shown to form a hydrogen bond with the side chain of Threonine (Thr 3.37) in the 5-HT2A receptor nih.gov.

The following table summarizes key amino acid interactions for piperazine-indole derivatives with dopamine and serotonin receptors based on molecular docking studies.

| Receptor | Key Interacting Residues | Type of Interaction | Reference |

| Dopamine D2-like | Asp (TM3) | Hydrogen Bond/Electrostatic | |

| His (TM6) | Interaction with phenylpiperazine | ||

| Val, Phe (TM2, TM3) | Selectivity Determinants | nih.gov | |

| Serotonin 5-HT1A | Asp116 (TM3) | Hydrogen Bond/Electrostatic | mdpi.com |

| Serotonin 5-HT2A | Asp (TM3) | Electrostatic | nih.gov |

| Thr (TM3) | Hydrogen Bond with indole NH | nih.gov |

Mechanisms of Enzyme Inhibition and Modulation

Beyond receptor binding, this compound and its analogs have been investigated for their potential to inhibit the activity of various enzymes, thereby influencing specific biochemical pathways.

Active Site Recognition and Conformational Changes Induced by Binding

The binding of an inhibitor to the active site of an enzyme often induces conformational changes that are crucial for its inhibitory effect. This "induced fit" model posits that the initial interaction between the enzyme and the inhibitor is relatively weak, but it triggers structural rearrangements in the enzyme that lead to a more stable, tightly bound complex. These conformational changes can alter the local environment of the active site, aligning reactive groups for catalysis in the case of a substrate, or preventing catalysis in the case of an inhibitor researchgate.net.

Impact on Specific Enzymatic Pathways

A significant area of investigation for piperazine-containing compounds is their inhibitory effect on monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A, in particular, is a therapeutic strategy for depression.

Several studies have synthesized and evaluated piperazine derivatives as MAO inhibitors. For example, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were screened for their MAO-A and MAO-B inhibitory activity. Certain compounds in this series exhibited selective MAO-A inhibitory activity with IC50 values in the micromolar range researchgate.netnih.gov. Similarly, novel oxadiazole-piperazine derivatives have been designed and shown to have significant MAO-A inhibitory activity dergipark.org.tr. Another study on pyridazinobenzylpiperidine derivatives also identified potent and selective MAO-B inhibitors nih.govmdpi.com.

The general structure-activity relationship for these compounds suggests that the nature of the substituent on the piperazine ring plays a crucial role in determining both the potency and selectivity of MAO inhibition.

Cellular and Subcellular Mechanisms of Action

The interaction of this compound derivatives with their molecular targets ultimately translates into observable effects at the cellular and subcellular levels. These can include the modulation of signaling pathways and the induction of specific cellular processes like apoptosis.

Research has shown that certain piperazine derivatives can potently induce caspase-dependent apoptosis in cancer cells. This pro-apoptotic activity is often mediated through the inhibition of multiple cancer signaling pathways, including the PI3K/AKT pathway, Src family kinases, and the BCR-ABL pathway researchgate.net.

For example, a piperazine-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), was found to induce apoptosis in benign prostatic hyperplasia (BPH) cells. Interestingly, this apoptotic induction was found to be independent of its α1-adrenoceptor blocking activity, suggesting a multi-target mechanism of action nih.gov.

Furthermore, derivatives of this compound have been investigated for their effects on various cellular signaling cascades. For instance, certain 1-(arylsulfonyl-isoindol-2-yl)piperazine derivatives have been identified as biased ligands at the 5-HT6 receptor, acting as neutral antagonists at the Gs signaling pathway while displaying inverse agonist activity at the Cdk5 pathway mdpi.com. This biased agonism highlights the potential for these compounds to selectively modulate specific downstream signaling events.

Cell Membrane Integrity and Permeability Alterations

The ability of a compound to traverse or modify cell membranes is fundamental to its biological activity. Research into structurally related compounds suggests that the piperazine moiety can play a crucial role in altering the properties of cell membranes. Piperazine derivatives have been identified as effective permeation enhancers that can modulate the structure of epithelial cell monolayers. nih.gov

Studies on specific piperazine derivatives, such as 1-phenylpiperazine (B188723) and 1-methyl-4-phenylpiperazine, have shown they can enhance the permeability of epithelial cell layers. nih.gov The proposed mechanism involves an increase in myosin-mediated cellular contraction followed by the disruption of cell-cell adhesion structures, specifically cadherin junctions. nih.gov Live-cell imaging has revealed a dose-dependent reorganization of cell monolayers, indicating a direct impact on membrane-associated structural integrity. nih.gov

Furthermore, other complex molecules incorporating a piperazine ring, such as piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, have demonstrated good membrane permeability, enabling them to disperse throughout the cell cytoplasm. nih.govmdpi.com This inherent ability of the piperazine motif to interact with and cross cell membranes is a key factor in the bioavailability and mechanism of action for compounds like this compound.

Table 1: Effects of Piperazine Derivatives on Cell Monolayer Permeability

| Compound | Effect | Mechanism |

|---|---|---|

| 1-Phenylpiperazine | Enhances epithelial permeability nih.gov | Increases myosin force generation, disrupts cadherin junctions nih.gov |

| 1-Methyl-4-phenylpiperazine | Enhances epithelial permeability nih.gov | Increases myosin force generation, disrupts cadherin junctions nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Good membrane permeability nih.govmdpi.com | Disperses in the whole cell cytoplasm nih.govmdpi.com |

Modulation of Intracellular Signaling Pathways

Compounds featuring the indole and piperazine scaffolds have been shown to interact with and modulate critical intracellular signaling pathways, which are often dysregulated in disease. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are prominent examples.

Derivatives belonging to the piperazine-indole class have been specifically designed as inhibitors of p38α MAP kinase, a key enzyme in the MAPK signaling cascade that regulates cellular responses to inflammatory cytokines and stress. nih.gov The indole portion of these molecules is crucial for their activity, with various substitutions on the indole ring influencing their binding affinity for D2 and D3 receptors, which can, in turn, affect downstream signaling. nih.gov Indole alkaloids, more broadly, have been shown to impact cancer treatment by modulating the MAPK pathway, thereby affecting cell proliferation and angiogenesis. nih.gov

The PI3K/Akt/mTOR signaling pathway is another major target for indole-containing compounds. nih.govresearchgate.net Natural indole compounds like indole-3-carbinol (B1674136) (I3C) and its derivative 3,3'-diindolylmethane (B526164) (DIM) are known to deregulate this pathway, contributing to their anti-cancer properties. nih.govresearchgate.net Similarly, piperine, an alkaloid with a piperidine (B6355638) ring that is structurally related to piperazine, has been found to inhibit the IL-2-induced phosphorylation of Akt and extracellular signal-regulated kinase 1/2 (ERK1/2), both of which are critical signaling molecules for cell cycle progression. nih.govelsevierpure.com Furthermore, novel pyridazino[4,5-b]indole derivatives have been identified as potent inhibitors of PI3K, inducing apoptosis in breast cancer cells by down-regulating the PI3K/Akt/mTOR pathway. nih.gov

Table 2: Modulation of Signaling Pathways by Indole and Piperazine Derivatives

| Compound Class / Derivative | Pathway Modulated | Effect |

|---|---|---|

| Piperazine-indole class | p38α MAP Kinase nih.gov | Inhibition nih.gov |

| Indole alkaloids (general) | MAPK pathway nih.gov | Modulation, reduction of cell growth nih.gov |

| Indole-3-carbinol (I3C), Diindolylmethane (DIM) | PI3K/Akt/mTOR nih.govresearchgate.net | Deregulation nih.govresearchgate.net |

| Pyridazino[4,5-b]indole derivatives | PI3K/Akt/mTOR nih.gov | Inhibition, induction of apoptosis nih.gov |

| Piperine | Akt and ERK1/2 phosphorylation nih.govelsevierpure.com | Inhibition nih.govelsevierpure.com |

Interaction with Nucleic Acids (e.g., DNA binding)

The potential for small molecules to bind to DNA is a mechanism of action for many therapeutic agents. While direct evidence for this compound is limited, studies on related structures suggest that the combined indole-piperazine scaffold could facilitate interactions with nucleic acids. For instance, certain 1,8-naphthalimide (B145957) derivatives containing a piperazine linker have been shown to act as DNA intercalators. mdpi.com These compounds insert themselves between the base pairs of DNA, a mechanism that can lead to the inhibition of enzymes like topoisomerase-II and disrupt DNA replication and transcription. mdpi.com

This intercalating ability is a known mechanism for various anticancer agents. The planar nature of the indole or other fused aromatic systems, combined with the cationic potential of the piperazine ring at physiological pH, can promote binding to the negatively charged phosphate (B84403) backbone of DNA or intercalation within the double helix.

Characterization as Efflux Transporter Substrate

Efflux transporters are membrane proteins that actively pump substrates, including xenobiotics, out of cells. A compound's susceptibility to efflux is a critical determinant of its intracellular concentration and efficacy. Research on a complex indole-piperazine derivative, N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide, has shown it to be an avid substrate for brain efflux transporters. nih.gov This recognition and transport out of the target cells can significantly limit the compound's effectiveness, particularly in reaching central nervous system targets. nih.gov

While some piperazine-containing molecules are designed as efflux pump inhibitors to enhance the efficacy of other drugs, the core structure can also be recognized as a substrate. This dual potential highlights the complex relationship between piperazine-indole compounds and efflux transporters, where subtle structural modifications can shift a molecule's role from an inhibitor to a substrate.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 2-(piperazin-1-yl)-1H-indole, docking studies have been instrumental in elucidating their binding modes with various biological targets, including G-protein coupled receptors (GPCRs) and kinases.

Research on multi-target ligands for schizophrenia has utilized molecular docking to study the interaction of indazole and piperazine-based compounds with dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov Similarly, studies targeting the dopamine D2 receptor have shown that the protonated piperazine (B1678402) nitrogen of indolyl-propyl-piperazine derivatives forms a crucial coulombic interaction with the highly conserved aspartic acid residue, Asp114. nih.gov The indole (B1671886) moiety typically occupies a deep hydrophobic sub-pocket, interacting with residues such as Cys118, Trp386, and Phe198. nih.gov

In the context of α1A-adrenoceptor antagonists, docking studies on indole-arylpiperazine derivatives revealed that hydrogen bonding with Gln177 in the second extracellular loop is a potentially critical interaction for achieving receptor selectivity. mdpi.com For anticancer applications, derivatives have been docked into the active sites of various kinases and other proteins. For instance, piperazine-tethered bergenin (B1666849) hybrids containing an indole moiety have been docked against the anti-apoptotic protein Bcl-2 to rationalize their cytotoxic activity. nih.gov Docking of 1,2-benzothiazine derivatives bearing a phenylpiperazine group into the DNA-topoisomerase II complex has also been performed to investigate their mechanism of anticancer action. mdpi.com

These studies collectively highlight a common binding pattern where the basic nitrogen of the piperazine ring acts as a key anchoring point through electrostatic or hydrogen bond interactions, while the indole and other substituted moieties engage in hydrophobic and aromatic interactions within the binding pocket.

Table 1: Predicted Ligand-Protein Interactions for this compound Derivatives

| Compound Type | Target Protein | Key Interacting Residues | Predicted Interaction Type |

| Indolyl-propyl-piperazine Derivatives | Dopamine D2 Receptor | Asp114, Cys118, Trp386, Phe198 | Coulombic Interaction, Hydrophobic Interactions |

| Indole-arylpiperazine Derivatives | α1A-Adrenoceptor (Homology Model) | Gln177 | Hydrogen Bond |

| Piperazine-linked Bergenin-Indole Hybrids | Bcl-2 | Not specified | Strong binding energy suggesting potent interaction |

| Phenylpiperazine-1,2-benzothiazine Analogs | Topoisomerase IIα | Aspartic Acid Residues | Hydrogen Bond |

| Piperazin-1-ylpyridazine Derivatives | Deoxycytidine triphosphate pyrophosphatase | Gly80, Arg109, Asp76 | Hydrogen Bond, π-π Stacking |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the predicted binding pose, the flexibility of the ligand and protein, and the conformational changes that may occur upon binding.

MD simulations performed on piperazine-linked naphthalimide derivatives targeting carbonic anhydrase IX (CAIX) have been used to assess the structural stability of the ligand-receptor complexes. polyu.edu.hk By monitoring parameters such as the root mean square deviation (RMSD) of the protein and ligand over a 100-nanosecond simulation, researchers can confirm that the complex reaches a stable equilibrium. polyu.edu.hknih.gov For example, stable RMSD values for the ligands SA2, SA4, SA5, and SA7 bound to CAIX indicated that the binding poses predicted by docking were maintained throughout the simulation. polyu.edu.hknih.gov

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Electrostatic Potential Mapping)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods are used to calculate fundamental parameters that govern molecular reactivity and intermolecular interactions.

For indole-arylpiperazine derivatives, DFT calculations have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. mdpi.comnih.gov For a series of indole-arylpiperazine compounds, the chemical reactivity was predicted to increase in the order of compound 3 < 2 < 1 based on their decreasing HOMO-LUMO energy gaps. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.netdeeporigin.commdpi.com MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, nucleophilic) and electron-deficient (positive potential, electrophilic) regions. deeporigin.commdpi.com For indole-arylpiperazine derivatives, MEP analysis revealed that the maximum positive potential is often localized over the NH group of the indole ring, indicating this site is prone to electrophilic attack or can act as a hydrogen bond donor. mdpi.com Such maps are crucial for understanding and predicting how a molecule will interact with the electrostatic field of a protein's active site. deeporigin.com

Table 2: Quantum Chemical Properties of Representative Indole-Arylpiperazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

| Compound 1 | -5.51 | -1.13 | 4.38 | Highest |

| Compound 2 | -5.62 | -1.12 | 4.50 | Intermediate |

| Compound 3 | -5.67 | -1.04 | 4.63 | Lowest |

Data derived from DFT calculations at the B3LYP/6-311G(d,p) level of theory. mdpi.com

In Silico ADMET Profiling (for computational compound design and prediction of properties relevant for preclinical research)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug design. nih.gov It allows for the early-stage filtering of compounds that are likely to fail in later preclinical or clinical stages due to poor pharmacokinetic profiles or toxicity. nih.gov Various web-based tools and software, such as SwissADME and admetSAR, are commonly used to predict these properties for this compound derivatives. researchgate.netmdpi.comnih.govhealthinformaticsjournal.com

Key predicted parameters often include physicochemical properties (molecular weight, LogP), lipophilicity, water solubility, and compliance with drug-likeness rules like Lipinski's Rule of Five. nih.govalliedacademies.org For a series of newly synthesized 1-aryl-5-(3-azidopropyl)indol-4-ones, in silico ADMET analysis predicted adequate absorption, distribution, and excretion features, along with low toxicity. nih.gov Predictions for human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration are also vital. Studies on various indole derivatives have shown that these compounds are generally predicted to have good oral absorption. japsonline.comsciencescholar.us

Table 3: Representative In Silico ADMET Predictions for Indole-based Derivatives

| Parameter | Prediction Tool | Typical Predicted Outcome for Indole-Piperazine Scaffolds | Significance in Drug Design |

| Lipinski's Rule of Five | SwissADME | Generally compliant (0-1 violations) | Predicts oral bioavailability and drug-likeness |

| GI Absorption | SwissADME, admetSAR | High | Indicates good potential for oral absorption |

| BBB Permeant | pkCSM, SwissADME | Variable (Yes/No depending on substituents) | Determines potential for CNS activity |

| CYP2D6 Inhibition | SwissADME, pkCSM | Often predicted as non-inhibitors | Low risk of specific drug-drug interactions |

| AMES Toxicity | admetSAR, PreADMET | Non-mutagenic | Indicates low potential for causing genetic mutations |

| Water Solubility | SwissADME (LogS) | Ranges from poorly soluble to moderately soluble | Affects absorption and formulation |

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(Piperazin-1-yl)-1H-indole, both ¹H NMR and ¹³C NMR spectra would be essential for unambiguous characterization. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The indole (B1671886) moiety would display signals in the aromatic region (typically δ 7.0-7.7 ppm) for its four benzene-ring protons and a characteristic signal for the proton at the C3 position. rsc.org A broad singlet, typically at a higher chemical shift (δ > 8.0 ppm), would correspond to the indole N-H proton. The piperazine (B1678402) ring would exhibit signals for its eight protons, which may appear as two or more multiplets in the aliphatic region (typically δ 2.5-3.5 ppm) due to their distinct chemical environments. mdpi.com The secondary amine proton of the piperazine ring would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. The indole ring would show eight distinct signals, with the carbons of the benzene (B151609) portion appearing in the δ 110-137 ppm range and the C2 carbon, being attached to the electronegative nitrogen of the piperazine, appearing further downfield. lew.ro The four carbons of the piperazine ring would be observed in the aliphatic region, typically between δ 40-55 ppm.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H | 8.0 - 8.5 | Broad singlet, Indole N-H |

| ¹H | 7.0 - 7.7 | Multiplets, Aromatic C-H (Indole) |

| ¹H | 6.5 - 6.7 | Singlet or doublet, Indole C3-H |

| ¹H | 3.0 - 3.5 | Multiplet, 4H, Piperazine -CH₂-N(Indole) |

| ¹H | 2.8 - 3.2 | Multiplet, 4H, Piperazine -CH₂-NH |

| ¹H | 1.5 - 2.5 | Broad singlet, Piperazine N-H |

| ¹³C | 145 - 155 | Indole C2 |

| ¹³C | 110 - 138 | Aromatic carbons (Indole) |

| ¹³C | 95 - 105 | Indole C3 |

| ¹³C | 50 - 55 | Piperazine -CH₂-N(Indole) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₂H₁₅N₃), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. thieme-connect.com

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approx. 201.27). Key fragmentation patterns would likely involve the cleavage of the piperazine ring and the bond connecting the two heterocyclic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by specific absorption bands corresponding to its structural features. mdpi.com

N-H Stretching: Two distinct N-H stretching vibrations would be expected. A sharp band around 3400-3300 cm⁻¹ would correspond to the indole N-H group, while a broader band in a similar region would indicate the secondary amine N-H of the piperazine ring.

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would be observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). mdpi.com

C=C Stretching: Aromatic C=C stretching vibrations from the indole ring would be visible in the 1600-1450 cm⁻¹ region.

C-N Stretching: C-N stretching vibrations for both the aromatic and aliphatic amines would be present in the 1350-1000 cm⁻¹ range.

Chromatographic Techniques for Compound Purity and Isolation

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for assessing the purity of a non-volatile organic compound. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. nih.gov The indole moiety provides a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector.

A typical HPLC method would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ptfarm.pl Due to the basic nature of the piperazine ring, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the amine groups. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with detection typically set at the absorbance maxima of the indole ring (around 220 nm or 280 nm).

Exemplar HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Gradient elution (e.g., 5% to 95% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

Radioligand Binding Assay Methodologies for Receptor Affinity Determination

The indole-piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor.

The methodology involves a competitive binding experiment. A fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) is incubated with a biological preparation containing the receptor (e.g., cell membranes from transfected cell lines or animal brain tissue). nih.gov These components are incubated in the presence of increasing concentrations of the test compound, this compound.

The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, typically after separating the bound and free radioligand by rapid filtration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. This value is dependent on the experimental conditions, particularly the concentration of the radioligand used.

The IC₅₀ value is then converted into an absolute inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the affinity of the compound for the receptor and is independent of the radioligand concentration. A lower Ki value indicates a higher binding affinity. While this analytical method is standard for this class of molecules, specific receptor affinity data (Ki values) for the unsubstituted parent compound this compound are not prominent in the scientific literature.

Table of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The generation of diverse chemical libraries is fundamental to drug discovery. While traditional methods for creating N-alkyl and N-aryl piperazine (B1678402) derivatives, such as nucleophilic substitution and reductive amination, have been effective, future efforts should focus on more advanced and efficient synthetic strategies. nih.gov

Modern organic synthesis offers a toolkit of innovative reactions that could be applied to the 2-(piperazin-1-yl)-1H-indole scaffold to rapidly generate novel analogs. Key areas for exploration include:

C–H Functionalization: Direct functionalization of the carbon-hydrogen bonds on both the indole (B1671886) and piperazine rings represents a highly efficient strategy. mdpi.com This approach avoids lengthy pre-functionalization steps, allowing for the introduction of diverse substituents at previously inaccessible positions on the carbon framework of the piperazine ring. mdpi.com

Photoredox and Flow Chemistry: Visible-light-promoted reactions and continuous flow synthesis offer greener and more efficient alternatives to traditional batch processing. mdpi.comorganic-chemistry.org These methods can enable challenging transformations under mild conditions and allow for safer, more scalable production of compound libraries. mdpi.com For instance, a photoredox-based CarboxyLic Amine Protocol (CLAP) has been developed for the synthesis of C2-substituted piperazines, utilizing amino-acid-derived radical precursors to improve sustainability. mdpi.com

Catalytic and Cascade Reactions: The development of novel catalytic systems, such as palladium or copper-based catalysts, can facilitate complex bond formations. organic-chemistry.orgthieme-connect.com Cascade reactions, where multiple bonds are formed in a single operation, can significantly shorten synthetic sequences, making the process more economical and efficient for creating diverse molecular architectures. thieme-connect.com

By embracing these modern synthetic methodologies, researchers can expand the chemical space around the this compound core, providing a richer collection of compounds for biological screening.

Comprehensive Elucidation of Broader Biological Target Profiles

Derivatives of the piperazine-indole scaffold have already shown activity against a range of biological targets, including central nervous system receptors and enzymes involved in inflammation. researchgate.netnih.govnih.gov However, the full therapeutic potential of this compound class is likely yet to be realized. A crucial future direction is the systematic and comprehensive screening of these compounds against a wider array of biological targets to uncover novel therapeutic applications.

Many compounds containing the piperazine ring are known to interact with monoamine neurochemical pathways, acting on various receptors and reuptake mechanisms in the central nervous system. researchgate.net Analogs of the this compound scaffold could be potent modulators of targets implicated in a variety of diseases.

Potential Target Classes for Screening:

| Target Class | Examples | Potential Therapeutic Areas |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576), Serotonin (B10506), Adrenergic, Histamine (B1213489) Receptors | Neuropsychiatric Disorders, Metabolic Diseases |

| Kinases | Receptor Tyrosine Kinases, Serine/Threonine Kinases | Oncology, Inflammatory Diseases |

| Ion Channels | Sodium, Potassium, Calcium Channels | Cardiovascular Diseases, Neurological Disorders |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Syndrome, Fibrosis |

| Enzymes | Serine Proteases, Phosphodiesterases | Cancer, Inflammation |

Systematic screening of a diverse library of this compound derivatives against these target classes could identify novel lead compounds for conditions ranging from cancer to metabolic disorders. nih.govmdpi.comresearchgate.net

Advanced Rational Design Strategies Based on SAR Insights

Future drug design efforts should be guided by a deep understanding of the structure-activity relationships (SAR) that govern the interaction of this compound derivatives with their biological targets. By systematically modifying the scaffold and observing the effects on biological activity, researchers can build predictive models to guide the synthesis of more potent and selective compounds. nih.govnih.govmdpi.com

Key strategies for advanced rational design include:

Pharmacophore Hybridization: This approach involves combining the key structural features of two different biologically active molecules to create a new hybrid compound with dual or enhanced activity. For example, researchers have successfully created dual FXR/PPARδ agonists by hybridizing the pharmacophores of known agonists for each target, demonstrating the power of this strategy for addressing complex diseases like idiopathic pulmonary fibrosis. nih.gov

Structure-Based Design: When the three-dimensional structure of a biological target is known, it can be used to design ligands that fit precisely into the binding site. researchgate.net By analyzing the interactions between a lead compound and its target protein through techniques like X-ray crystallography, designers can make specific modifications to enhance binding affinity and selectivity. researchgate.net

Isosteric Replacement and Scaffold Hopping: Systematically replacing parts of the molecule with other groups that have similar physical or chemical properties (isosteres) can fine-tune the compound's pharmacological profile. Scaffold hopping involves replacing the core structure with a novel one while retaining the original pharmacophoric features, which can lead to new intellectual property and improved drug-like properties.

These rational design approaches, informed by accumulating SAR data, will be instrumental in optimizing lead compounds, improving their efficacy, and minimizing off-target effects.

Application of Emerging Computational and AI-Driven Techniques in Compound Discovery

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. mdpi.com These techniques can be applied to the this compound scaffold to make the discovery pipeline more efficient and cost-effective.

Virtual Screening and Molecular Docking: Computational methods allow for the rapid screening of vast virtual libraries of compounds against a specific biological target. nih.gov Molecular docking predicts how a molecule binds to a receptor, helping to prioritize which compounds to synthesize and test in the lab. rsc.orgnih.gov This approach was successfully used to identify novel 2-(1-piperidinyl)-1,3-benzothiazole derivatives as PPARδ agonists. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, revealing crucial information about binding stability and the key interactions that drive affinity. rsc.orgnih.gov

AI and Machine Learning: AI algorithms can analyze large datasets to identify patterns and make predictions. mdpi.com In drug discovery, AI can be used to:

Identify and validate new drug targets. mdpi.com

Design novel molecules with desired properties (de novo design).

Predict a compound's biological activity and pharmacokinetic properties (ADMET). mdpi.comnih.gov

Optimize synthetic routes for lead compounds. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.